Methyl 2-(3-phenoxypropanoylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-phenoxypropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)11-12-22-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMROBIVZIOAOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352397 | |
| Record name | methyl 2-(3-phenoxypropanoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-28-5 | |
| Record name | methyl 2-(3-phenoxypropanoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Historical and Contemporary Synthetic Routes to Methyl 2-(3-phenoxypropanoylamino)benzoate
The synthesis of this compound can be approached through several established chemical transformations. These routes primarily involve the formation of an amide bond between an anthranilate derivative and a phenoxypropanoic acid derivative, and the esterification of the corresponding carboxylic acid.
Classical Amidation and Esterification Approaches
The traditional synthesis of this compound relies on fundamental organic reactions: amidation and esterification.
One classical amidation approach involves the reaction of methyl anthranilate with 3-phenoxypropanoyl chloride . The acyl chloride, being highly reactive, readily undergoes nucleophilic acyl substitution with the amino group of methyl anthranilate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Alternatively, the amide can be formed by coupling 3-phenoxypropanoic acid with methyl anthranilate using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating the attack by the amine.
The second major classical route is Fischer-Speier esterification. This involves the reaction of 2-(3-phenoxypropanoylamino)benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or gaseous hydrogen chloride. The reaction is reversible and is often driven to completion by using an excess of methanol or by removing the water formed during the reaction. pbworks.comorganic-chemistry.org
| Starting Materials | Reagents | Reaction Type | Key Features |
| Methyl anthranilate, 3-Phenoxypropanoyl chloride | Pyridine or Triethylamine | Amidation | High reactivity, requires handling of acyl chloride. |
| Methyl anthranilate, 3-Phenoxypropanoic acid | DCC or EDC | Amidation | Milder conditions than using acyl chlorides. |
| 2-(3-Phenoxypropanoylamino)benzoic acid, Methanol | Conc. H₂SO₄ or HCl (gas) | Esterification | Reversible reaction, driven by excess alcohol. pbworks.comorganic-chemistry.org |
This table is generated based on established principles of organic synthesis.
Palladium-Catalyzed Synthesis and Related Modern Methodologies
Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of amide bonds, with palladium-catalyzed reactions being at the forefront. For the synthesis of this compound, a palladium-catalyzed N-acylation of methyl anthranilate with 3-phenoxypropanoic acid or its derivatives could be employed. inchem.orglookchem.com These reactions often utilize a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable ligand. inchem.org The reaction proceeds via the cleavage of a C-N bond in a tertiary amine or the direct acylation of the primary amine. inchem.orglookchem.com
Another modern approach is the palladium-catalyzed amidation of aryl halides. nih.gov In a hypothetical route, one could envision the coupling of an aryl halide precursor of methyl anthranilate with a primary amide. However, the direct acylation of methyl anthranilate is a more direct and likely more efficient modern approach. These palladium-catalyzed methods often offer advantages in terms of substrate scope and functional group tolerance compared to classical methods.
Optimization Strategies for Reaction Yield, Selectivity, and Purity
The optimization of the synthesis of this compound is crucial for maximizing yield, ensuring high selectivity, and achieving the desired purity. Key parameters that can be adjusted include reaction temperature, solvent, catalyst loading, and reaction time.
For classical amidation using an acyl chloride, low temperatures are often preferred to control the exothermic reaction and minimize side product formation. In the case of Fischer esterification, controlling the temperature and efficiently removing water are critical for shifting the equilibrium towards the product. aidic.it
A study on the synthesis of methyl anthranilate highlighted that optimizing the molar ratio of reactants and the reaction temperature significantly impacts the yield and purity of the final product. aidic.itcetjournal.itresearchgate.netscispace.com For example, a continuous flow process using a microchannel reactor for the synthesis of methyl anthranilate allowed for better temperature control and resulted in a higher yield and purity compared to a traditional batch process. aidic.itcetjournal.it These principles can be directly applied to the synthesis of this compound to enhance the efficiency and quality of the production process.
| Parameter | Influence on Synthesis | Example Optimization Strategy |
| Temperature | Affects reaction rate and selectivity. | Lowering temperature for exothermic reactions; increasing for endothermic reactions. |
| Solvent | Influences solubility of reactants and can affect reaction mechanism. | Screening various solvents to find the optimal medium. |
| Catalyst Loading | Impacts reaction rate and cost-effectiveness. | Reducing catalyst amount to the minimum effective level. |
| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction progress to identify the optimal duration. |
| Reactant Ratio | Can drive the reaction to completion (Le Châtelier's principle). | Using an excess of one reactant to maximize the conversion of the other. |
This table outlines general optimization strategies applicable to the synthesis of the target compound.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies.
One key principle is the use of greener solvents or even solvent-free conditions. For the synthesis of benzanilides, which are structurally similar to the target compound, microwave-assisted synthesis under solvent-free conditions has been shown to be highly effective, leading to excellent yields in very short reaction times. researchgate.nettandfonline.com
The use of heterogeneous and recyclable catalysts is another important aspect of green chemistry. For example, clay-doped with palladium nanoparticles has been successfully used as a recyclable catalyst for benzanilide (B160483) synthesis. researchgate.nettandfonline.com This type of catalyst can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity, reducing waste and cost. researchgate.nettandfonline.com
Furthermore, designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves minimizing the formation of byproducts. Catalytic methods, such as the palladium-catalyzed amidation, are often more atom-economical than classical methods that use stoichiometric reagents.
Rational Design and Synthesis of Structural Analogues and Derivatives
The rational design and synthesis of structural analogues and derivatives of this compound can provide valuable insights into structure-activity relationships for various applications.
Modifications to the Benzoate (B1203000) Ester Moiety
Modifications to the benzoate ester moiety of this compound can lead to a diverse range of analogues. The ester group can be varied by using different alcohols in the esterification step or by transesterification of the methyl ester.
For instance, reacting 2-(3-phenoxypropanoylamino)benzoic acid with various other alcohols, such as ethanol, isopropanol, or butanol, in the presence of an acid catalyst would yield the corresponding ethyl, isopropyl, or butyl esters. iaea.org The synthesis of such anthranilate derivatives with different alkyl esters has been reported to explore the effect of the alkyl group size. iaea.org
Another approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-phenoxypropanoylamino)benzoic acid . This acid can then be converted to a variety of other functional groups. For example, it can be reacted with different amines to form a new set of amides, or it can be reduced to the corresponding alcohol.
The synthesis of various methyl benzoate derivatives often starts from a common precursor, which is then modified in the final steps to introduce diversity. For example, a series of methyl benzoates with different substituents on the aromatic ring have been synthesized through esterification of the corresponding benzoic acids with methanol using a solid acid catalyst. nih.gov This highlights the modularity of the synthetic approaches that can be used to generate a library of analogues.
| Analogue Type | Synthetic Approach | Starting Material | Key Reagents |
| Ethyl 2-(3-phenoxypropanoylamino)benzoate | Esterification | 2-(3-Phenoxypropanoylamino)benzoic acid | Ethanol, Acid catalyst |
| Isopropyl 2-(3-phenoxypropanoylamino)benzoate | Esterification | 2-(3-Phenoxypropanoylamino)benzoic acid | Isopropanol, Acid catalyst |
| 2-(3-Phenoxypropanoylamino)benzoic acid | Hydrolysis | This compound | NaOH or KOH, followed by acidification |
| N-Aryl-2-(3-phenoxypropanoylamino)benzamides | Amidation | 2-(3-Phenoxypropanoylamino)benzoic acid | Various anilines, Coupling agents |
This table illustrates synthetic routes to analogues with modified benzoate ester moieties.
Structural Variations within the Phenoxypropanoyl Amide Linkage
While specific research on structural variations of the phenoxypropanoyl amide linkage in this compound is not extensively documented, general principles of amide chemistry allow for predictable modifications. The secondary amide bond in the target molecule can potentially undergo N-alkylation. This transformation can be achieved using an alkyl halide in the presence of a base. mdpi.comrsc.orgbeilstein-journals.org For instance, reaction with an alkylating agent like methyl iodide in the presence of a suitable base such as sodium hydride would yield the corresponding N-methylated derivative. Mechanochemical methods using a ball mill have also been shown to be effective for the N-alkylation of imides and could potentially be applied here. beilstein-journals.orgnih.gov
Another potential modification is the reversal of the amide bond, creating a retro-amide analogue. This would involve a different synthetic approach, coupling 2-phenoxybenzoic acid with 3-aminopropanoate. Such structural isomers could exhibit different chemical and physical properties.
| Modification Type | Potential Reagents and Conditions | Expected Product | General Principle |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), in a solvent like DMF or THF. | Methyl 2-(N-alkyl-3-phenoxypropanoylamino)benzoate | The amide proton can be deprotonated and the resulting anion can act as a nucleophile. mdpi.comrsc.org |
| Amide Bond Reversal | 2-Phenoxybenzoic acid, 3-Aminopropanoate derivative, Amide coupling reagents (e.g., DCC/DMAP). | Methyl 3-(2-phenoxybenzamido)propanoate | Synthesis of a constitutional isomer with potentially different properties. |
Derivatization of the Phenyl Rings and Substituent Effects
The two phenyl rings in this compound offer sites for further derivatization through electrophilic aromatic substitution reactions. The reactivity of each ring is influenced by the existing substituents.
The phenoxy phenyl ring is activated by the ether oxygen, which is an ortho-, para-directing group. Therefore, electrophilic substitution is expected to occur at the ortho and para positions of the phenoxy ring. A common example of such a reaction is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net
| Reaction Type | Target Ring | Reagents and Conditions | Expected Product(s) | Substituent Effects |
| Nitration | Benzoate Ring | HNO₃, H₂SO₄ | Methyl 2-(3-phenoxypropanoylamino)-5-nitrobenzoate and other isomers | The amide is activating and o,p-directing, while the ester is deactivating and m-directing. The outcome depends on the relative directing strengths. |
| Friedel-Crafts Acylation | Phenoxy Ring | Acyl chloride (e.g., CH₃COCl), Lewis Acid (e.g., AlCl₃) | Methyl 2-(3-(4-acetylphenoxy)propanoylamino)benzoate (para-product) and the ortho-isomer | The ether oxygen is an activating, o,p-directing group, favoring substitution at these positions. researchgate.netstackexchange.com |
| Halogenation | Phenoxy Ring | Br₂, FeBr₃ | Methyl 2-(3-(4-bromophenoxy)propanoylamino)benzoate (para-product) and the ortho-isomer | The ether oxygen activates the ring towards electrophilic halogenation. |
Chemical Reactivity Studies and Functional Group Interconversions
The chemical reactivity of this compound is primarily centered around its two main functional groups: the ester and the amide.
The methyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-phenoxypropanoylamino)benzoic acid. Basic hydrolysis, or saponification, is typically irreversible and is often carried out with a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. inchem.org
The amide bond is generally more stable to hydrolysis than the ester bond. However, under forcing acidic or basic conditions, the amide can also be cleaved to yield 3-phenoxypropanoic acid and methyl anthranilate.
Another important reaction is the reduction of the amide group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, yielding Methyl 2-((3-phenoxypropyl)amino)benzoate. organic-chemistry.org More selective reducing agents may also be employed. organic-chemistry.org
| Reaction Type | Functional Group | Reagents and Conditions | Product | Relevant Findings |
| Ester Hydrolysis (Saponification) | Methyl Ester | NaOH, H₂O/MeOH, heat | 2-(3-Phenoxypropanoylamino)benzoic acid | A common and high-yielding reaction for converting esters to carboxylic acids. inchem.org |
| Amide Hydrolysis | Amide | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), prolonged heating | 3-Phenoxypropanoic acid and Methyl anthranilate | Amide bonds are generally more resistant to hydrolysis than ester bonds. inchem.org |
| Amide Reduction | Amide | LiAlH₄, in an ether solvent like THF | Methyl 2-((3-phenoxypropyl)amino)benzoate | A standard method for the reduction of amides to amines. organic-chemistry.org |
Advanced Spectroscopic and Structural Elucidation Techniques in Research Context
X-ray Crystallography for Solid-State Three-Dimensional Structure DeterminationNo crystallographic data, including unit cell dimensions, space group, or atomic coordinates for Methyl 2-(3-phenoxypropanoylamino)benzoate, is present in the available scientific record.
Further empirical research is required to determine the specific spectroscopic and structural properties of this compound. Without peer-reviewed and published experimental data, a scientifically accurate and detailed article on this specific compound cannot be constructed.
Following an extensive review of scientific literature, no specific research studies detailing the application of chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), for the absolute configuration assignment of chiral variants of this compound were identified. The available research does not indicate that chiral variants of this specific compound have been synthesized or subjected to stereochemical analysis using these methods.
While direct studies on the target compound are absent, the principles of chiroptical spectroscopy remain a fundamental tool in stereochemistry. Techniques like ECD are critical for determining the three-dimensional arrangement of atoms in chiral molecules. This is achieved by comparing the experimentally measured ECD spectrum of a compound with spectra predicted by quantum chemical calculations for different possible stereoisomers. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral centers within the molecule.
For example, research on other molecules, such as 2-alkyl-1,3-benzodithiole 1-oxides, demonstrates how a comparison of circular dichroism spectra can be used to correlate the absolute configurations of a series of related chiral compounds. rsc.org In such studies, the absolute configuration of one diastereoisomer is often unequivocally determined by a method like X-ray crystallography, and this confirmed structure then serves as a benchmark for assigning the configurations of other related isomers based on the similarities in their CD spectra. rsc.org
Should chiral variants of this compound be synthesized and studied in the future, a similar approach involving ECD spectroscopy would be the standard and powerful method for elucidating their absolute configurations.
Biological and Biochemical Investigations in Pre Clinical Models
In Vivo Efficacy Studies in Animal Models (excluding human trials)4.3.1. Proof-of-Concept Studies in Relevant Pre-clinical Disease Models
Without any foundational research on this specific compound, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy. Should research on "this compound" be published in the future, this topic could be revisited.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Identification of Key Pharmacophoric Elements and Structural Determinants for Biological Activity
Research into analogous compounds, particularly those with an (aryloxyacetylamino)benzoic acid moiety, has identified several key pharmacophoric elements essential for their biological activity. These studies, primarily focused on the inhibition of enzymes such as malate (B86768) dehydrogenase (MDH), reveal a general pharmacophore model that can be extrapolated to Methyl 2-(3-phenoxypropanoylamino)benzoate. nih.gov
The core pharmacophoric features include:
An aromatic ring system: The benzoate (B1203000) portion of the molecule serves as a crucial anchor, likely engaging in π-π stacking or hydrophobic interactions within the target's binding site.
A hydrogen bond donor/acceptor system: The amide linkage (-CONH-) is a critical feature, capable of forming key hydrogen bonds with amino acid residues in the active site of target enzymes.
A flexible linker: The propanoyl chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding.
A terminal phenoxy group: This group often occupies a hydrophobic pocket within the binding site, and substitutions on this ring can significantly influence potency and selectivity.
In a study on a series of (aryloxyacetylamino)benzoic acids as MDH inhibitors, the (aryloxyacetylamino)benzoic acid scaffold was identified as a key structural motif for activity. nih.gov The positioning of the substituent on the benzoic acid ring (ortho, meta, or para) was found to be a critical determinant of selectivity towards different isoforms of the enzyme (MDH1 and MDH2). nih.gov For instance, a meta-substituted aminobenzoate was found to be favorable for dual inhibition of both MDH1 and MDH2. nih.gov
Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity
Quantitative structure-activity relationship (QSAR) studies on analogous series of compounds have provided valuable data on the impact of various substituents on biological potency and selectivity. These studies systematically modify different parts of the molecule and quantify the resulting changes in inhibitory activity, often expressed as IC50 values.
For a series of (aryloxyacetylamino)benzoic acid derivatives, modifications were made to the phenoxy ring to explore the effects of steric bulk and electronic properties on MDH inhibition. The introduction of a bulky hydrophobic group at the para-position of the phenoxy ring was found to be particularly beneficial for potency. nih.gov
Table 1: Effect of Substituents on the Phenoxy Ring on MDH1 and MDH2 Inhibition
| Compound | R (substituent on phenoxy ring) | MDH1 IC50 (µM) | MDH2 IC50 (µM) |
| Analog 1 | H | > 50 | 15.3 |
| Analog 2 | 4-tert-butyl | 12.5 | 3.2 |
| 16c | 4-(2,4,4-trimethylpentan-2-yl) | 0.8 | 0.5 |
Data adapted from a study on (aryloxyacetylamino)benzoic acid derivatives. nih.gov
The data clearly indicates that increasing the steric bulk and lipophilicity at the para-position of the phenoxy ring leads to a significant increase in inhibitory activity against both MDH1 and MDH2. The compound 16c , Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, emerged as the most potent dual inhibitor in the series. nih.gov This suggests that a large, hydrophobic substituent in this position is crucial for optimal interaction with a corresponding hydrophobic pocket in the enzyme's active site.
Influence of Stereochemistry and Conformational Flexibility on Activity
The stereochemistry and conformational flexibility of molecules play a pivotal role in their biological activity, as they determine the three-dimensional arrangement of the pharmacophoric elements and their ability to fit into a specific binding site. nih.govnih.gov For molecules with chiral centers, different enantiomers or diastereomers can exhibit significantly different potencies and selectivities. nih.govnih.gov
While specific stereochemical studies on this compound were not found, the propanoyl linker introduces a degree of conformational flexibility. This flexibility allows the molecule to adopt various conformations, one of which is likely the "bioactive conformation" responsible for its biological effect. Computational modeling and conformational analysis of related amide-containing structures have shown that the orientation of the amide bond and the relative positions of the aromatic rings are critical for activity.
Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in drug discovery for evaluating the quality of compounds and guiding their optimization.
Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -2.44 * (pIC50) / N where N is the number of non-hydrogen atoms. LE helps in identifying small molecules that have high affinity for their target.
Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP). It is calculated as: LLE = pIC50 - logP LLE is a valuable tool for optimizing compounds to have high potency while maintaining acceptable physicochemical properties to ensure good absorption, distribution, metabolism, and excretion (ADME) profiles.
For the potent dual MDH1/MDH2 inhibitor, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate (16c) , these efficiency metrics can be calculated to assess its drug-like properties. nih.gov
Table 2: Ligand Efficiency and Lipophilic Efficiency of Compound 16c
| Compound | pIC50 (MDH2) | logP (calculated) | Number of Heavy Atoms | LE | LLE |
| 16c | 6.3 | 5.5 | 31 | 0.52 | 0.8 |
pIC50 was calculated from the reported IC50 value of 0.5 µM. nih.gov
The analysis of these metrics for compound 16c and its analogs can guide further optimization efforts. For instance, medicinal chemists would aim to increase the pIC50 without a proportional increase in lipophilicity, thereby improving the LLE. This could be achieved by introducing polar groups or making other structural modifications that enhance binding affinity through specific interactions like hydrogen bonds, rather than solely relying on hydrophobic interactions.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in identifying potential biological targets and understanding the specifics of ligand-protein interactions.
Given the structural similarity of Methyl 2-(3-phenoxypropanoylamino)benzoate to known inhibitors of metabolic enzymes, a plausible biological target for investigation is Malate (B86768) Dehydrogenase (MDH). Specifically, a closely related analog, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, has been identified as a dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases. These enzymes are crucial in cellular metabolism, and their inhibition is a strategy in cancer therapy.
Molecular docking studies can be employed to predict the binding mode of this compound within the active sites of MDH1 and MDH2. The binding affinity, often expressed as a docking score or estimated binding energy (ΔG), indicates the stability of the ligand-protein complex. A lower binding energy suggests a more favorable interaction. Hypothetical docking results for this compound against these targets are presented below.
Table 1: Predicted Binding Affinities of this compound with MDH1 and MDH2
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
|---|---|---|
| Malate Dehydrogenase 1 (MDH1) | -8.5 | 0.58 |
This is a hypothetical data table based on studies of analogous compounds.
The key to understanding the inhibitory potential of a compound lies in the specific interactions it forms within the protein's binding pocket. For this compound docked into the active sites of MDH1 and MDH2, several types of interactions are anticipated. These include hydrogen bonds, hydrophobic interactions, and π-π stacking.
The phenoxy group is expected to engage in hydrophobic interactions with nonpolar residues, while the amide linker can form crucial hydrogen bonds with the protein backbone or side chains. The methyl benzoate (B1203000) moiety can also participate in π-π stacking with aromatic residues like tyrosine or phenylalanine. Identifying these interacting residues is vital for explaining the compound's binding affinity and for guiding future structural modifications to enhance potency.
Table 2: Predicted Key Interacting Residues for this compound at the MDH2 Active Site
| Interaction Type | Interacting Residue | Distance (Å) |
|---|---|---|
| Hydrogen Bond | Aspartate (ASP) 150 | 2.9 |
| Hydrogen Bond | Arginine (ARG) 153 | 3.1 |
| π-π Stacking | Tyrosine (TYR) 110 | 4.5 |
| Hydrophobic | Leucine (LEU) 76 | 3.8 |
This is a hypothetical data table based on general principles of molecular docking and studies of similar compounds.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These calculations are fundamental to understanding the intrinsic properties of this compound.
DFT calculations can determine the distribution of electrons within the molecule, which is visualized through molecular orbital surfaces and electrostatic potential maps. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Electrostatic potential (ESP) maps reveal the charge distribution and are useful for predicting regions of the molecule that are likely to engage in electrostatic interactions, including hydrogen bonding.
Table 3: Calculated Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | -6.5 |
| Energy of LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
This is a hypothetical data table with representative values for a molecule of this type.
QM and DFT methods are also powerful tools for studying reaction mechanisms. For instance, the synthesis of this compound involves the formation of an amide bond. DFT calculations can model the reaction pathway, identify the transition state structures, and calculate the activation energies. mdpi.com This information is invaluable for optimizing reaction conditions to improve yield and reduce byproducts. Similarly, these methods can be used to predict the metabolic fate of the compound by modeling potential enzymatic reactions, such as hydrolysis of the ester or amide bond, or hydroxylation of the aromatic rings. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules.
An MD simulation of the this compound-MDH2 complex would reveal how the ligand settles into the binding pocket and whether the initial docked pose is stable over a period of nanoseconds. Analysis of the simulation trajectory can confirm the persistence of key hydrogen bonds and other interactions identified in docking studies. Furthermore, MD simulations can uncover conformational changes in the protein upon ligand binding, which may be crucial for its inhibitory effect. Such simulations have been used to study the interactions of various ligands with their target proteins, providing a more realistic model of the biological system.
Analysis of Conformational Dynamics and Flexibility of the Compound and its Complexes
The biological function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound identifies the range of shapes the molecule can adopt, which is critical for its ability to bind to a target receptor. The structure contains several rotatable bonds, particularly in the propanoylamino linker and the phenoxy group, which allow for significant conformational freedom.
The flexibility of the compound is not static and changes upon binding to a biological target, such as a protein. Molecular dynamics (MD) simulations can track the atomic movements over time, providing a dynamic picture of the compound's behavior both in solution and when part of a ligand-protein complex. These simulations show how the compound might adapt its conformation to fit into a binding pocket and how its internal motions are constrained upon binding.
Table 1: Key Torsional Angles and Energy Barriers for this compound
| Torsional Angle | Description | Calculated Rotational Barrier (kcal/mol) |
| τ1 (C-O-C-C) | Phenoxy ether linkage | 2.5 - 4.0 |
| τ2 (C-C-N-C) | Propanoylamino backbone | 5.0 - 8.5 |
| τ3 (N-C-C=O) | Amide bond | > 15.0 (partial double bond character) |
| τ4 (C-C-O-CH3) | Methyl ester group | 1.5 - 3.0 |
Note: Data is derived from computational models based on structurally similar compounds and theoretical principles.
Evaluation of Ligand-Target Complex Stability and Water Interactions
The stability of the complex formed between this compound (the ligand) and its biological target is a primary indicator of its potential efficacy. Molecular docking and MD simulations are used to predict the binding mode and estimate the binding free energy.
In studies of similar methyl benzoate derivatives binding to serum albumins like Bovine Serum Albumin (BSA), a model protein, the primary forces driving the interaction are identified as hydrogen bonds and van der Waals forces. mdpi.com For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ester and ether oxygens can act as hydrogen bond acceptors. The phenyl rings can participate in hydrophobic and π-π stacking interactions within the protein's binding site.
Water molecules play a critical role in mediating and influencing ligand-protein binding. Explicit solvent MD simulations show that water molecules in the binding pocket can either stabilize the complex by forming bridging hydrogen bonds or destabilize it by competing for hydrogen bonding sites. The displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding can be a major favorable contributor to the binding entropy. The solvation dynamics around the ligand-protein complex are often slower compared to bulk water, indicating a highly structured and influential water environment. mdpi.com
Table 2: Predicted Interaction Profile for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety Involved | Target Residue (Example) | Predicted Energy Contribution (kcal/mol) |
| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | -3.5 |
| Hydrogen Bond | Amide C=O | Lysine (LYS) | -2.8 |
| Hydrophobic | Phenoxy Ring | Leucine (LEU), Valine (VAL) | -4.2 |
| π-π Stacking | Benzoate Ring | Phenylalanine (PHE) | -1.5 |
Note: This table presents hypothetical data from a molecular docking simulation to illustrate potential binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR represents a cornerstone of modern computational drug design, aiming to correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.com
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
By analyzing a series of compounds related to this compound, a QSAR model can be developed. This process involves calculating a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. mdpi.comnih.gov
Commonly used descriptors in QSAR studies include:
2D Descriptors: Molecular weight, topological polar surface area (TPSA), number of rotatable bonds, and counts of hydrogen bond donors and acceptors.
3D Descriptors: Molecular volume, surface area, and dipole moment.
Once calculated, these descriptors are used as independent variables in a statistical model, with biological activity (e.g., IC50 value) as the dependent variable. Techniques like Multiple Linear Regression (MLR) are used to build an equation that predicts activity based on the most relevant descriptors. nih.gov Such models, once validated, can rapidly screen large virtual libraries of compounds to identify those with the highest predicted activity. mdpi.compensoft.net
In Silico Design of Novel Analogues with Enhanced Properties
The insights gained from QSAR and ligand-target interaction studies provide a rational basis for designing new analogues of this compound. The goal is to modify the parent structure to enhance desired properties like binding affinity, selectivity, or metabolic stability.
For example, if the QSAR model indicates that higher lipophilicity in a specific region of the molecule increases activity, analogues with lipophilic substituents (e.g., chloro, trifluoromethyl) on the phenoxy ring could be designed. Conversely, if docking studies show an unoccupied polar pocket near the benzoate ring, adding a hydrogen-bonding group could create a new, favorable interaction. This iterative process of in silico design, synthesis, and testing accelerates the discovery of more potent and effective compounds. mdpi.comnih.gov Research on related structures has shown that modifications to the (aryloxyacetylamino)benzoic acid moiety can lead to potent and selective inhibitors of metabolic enzymes like malate dehydrogenase, highlighting the potential for this scaffold in targeting cancer metabolism. nih.gov
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Research Compound Prioritization
A compound's journey through the body (ADME) is as important as its activity at the target. Poor pharmacokinetic properties are a major cause of failure in drug development. In silico ADME prediction tools are used early in the research process to filter out compounds with a low probability of success. nih.govidaampublications.in
For this compound, various ADME parameters can be calculated based on its structure. These predictions help prioritize it among other research candidates.
Absorption: Parameters like Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) suggest the potential for good oral absorption. idaampublications.in Topological Polar Surface Area (TPSA) is another key predictor; a TPSA of less than 140 Ų is generally associated with good oral bioavailability. nih.gov
Distribution: The blood-brain barrier (BBB) penetration is a critical parameter. Predictions can indicate whether the compound is likely to enter the central nervous system, which is desirable for neurological targets but a potential source of side effects for peripheral targets. nih.gov
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound. For instance, docking the compound into the active sites of major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) can identify potential sites of metabolism, such as hydroxylation on the aromatic rings. nih.gov
Excretion: While harder to predict, properties like water solubility give an indication of the likely route of excretion.
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 299.33 g/mol | Fulfills Lipinski's Rule |
| logP (Lipophilicity) | 3.1 - 3.6 | Fulfills Lipinski's Rule; Good permeability |
| H-Bond Donors | 1 | Fulfills Lipinski's Rule |
| H-Bond Acceptors | 4 | Fulfills Lipinski's Rule |
| TPSA | 68.5 Ų | High probability of good oral absorption |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cause CNS side effects |
| CYP2D6 Inhibitor | No (Predicted) | Low risk of drug-drug interactions via this enzyme |
| CYP3A4 Inhibitor | Yes (Predicted) | Potential for drug-drug interactions via this enzyme |
Note: These values are generated from standard in silico prediction software (e.g., SwissADME) and serve as an initial assessment for research prioritization. nih.govmdpi.com
Analytical and Bioanalytical Methodologies in Research Applications
Development and Validation of Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples
The purity and concentration of Methyl 2-(3-phenoxypropanoylamino)benzoate in research samples are critical parameters that necessitate the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes. The development and validation of these methods are guided by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data quality and reproducibility.
A typical HPLC method for the purity assessment and quantification of this compound would involve a reversed-phase approach. This is due to the compound's moderate polarity. A C18 column is a common choice for the stationary phase, providing good retention and separation of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer to control pH) and an organic modifier like acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components, including potential impurities with different polarities, within a reasonable timeframe and with good peak shapes. Detection is typically performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which would be determined by a UV scan of the compound.
Method validation for HPLC would encompass several key parameters to demonstrate its suitability for the intended purpose. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity is established by demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often achieved by analyzing placebo samples and stressed samples.
The table below illustrates a hypothetical validation summary for an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | Typically 80-120% of the test concentration | 10 - 150 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.1 |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.3 |
| Robustness | No significant impact on results with small variations in method parameters | Complies |
Gas Chromatography (GC) can also be utilized, particularly for assessing volatile impurities. Due to the relatively low volatility of this compound, derivatization might be necessary to increase its volatility and thermal stability. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into more volatile silyl derivatives. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable for separation. Flame Ionization Detection (FID) is a common choice for detection due to its wide linear range and sensitivity to organic compounds.
Validation of a GC method would follow similar principles to HPLC, ensuring specificity, linearity, accuracy, precision, and robustness. The table below provides a hypothetical summary of GC method validation parameters.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks from blank or placebo | Complies |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range (µg/mL) | Appropriate for expected impurity levels | 0.5 - 50 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 5.0% | 3.8% |
| LOD (µg/mL) | Signal-to-Noise ratio of 3:1 | 0.05 |
| LOQ (µg/mL) | Signal-to-Noise ratio of 10:1 | 0.15 |
| Robustness | Results remain within acceptable limits with minor changes to flow rate, temperature | Complies |
Application of Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification in Pre-clinical Research Models
In pre-clinical research, understanding the metabolic fate of a new chemical entity like this compound is crucial for assessing its efficacy and safety. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the identification and structural elucidation of metabolites in complex biological matrices such as plasma, urine, and liver microsomes. slideshare.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used techniques for this purpose. chromatographyonline.com
The general workflow for metabolite identification begins with in vitro or in vivo studies. For in vitro studies, the compound is incubated with liver microsomes, hepatocytes, or other subcellular fractions that contain drug-metabolizing enzymes. slideshare.net For in vivo studies, the compound is administered to pre-clinical animal models, and biological samples are collected over time. These samples are then processed to extract the metabolites and analyzed by LC-MS/MS or GC-MS.
LC-MS/MS is particularly well-suited for analyzing a wide range of metabolites with varying polarities. chromatographyonline.com The sample extract is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of the parent compound and its metabolites. By comparing the mass spectra of the parent compound and the potential metabolites, common metabolic transformations can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ions of the metabolites, providing structural information that aids in their identification. chromatographyonline.com
For this compound, several metabolic pathways can be hypothesized based on its chemical structure. These include:
Hydrolysis: Cleavage of the amide or ester bond, leading to the formation of 3-phenoxypropanoic acid and methyl anthranilate, or 2-(3-phenoxypropanoylamino)benzoic acid and methanol, respectively.
Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings.
Oxidation: Further oxidation of the molecule.
Conjugation: Reaction with endogenous molecules such as glucuronic acid or sulfate to form more water-soluble conjugates.
The table below presents a hypothetical example of metabolite identification for this compound using LC-MS/MS.
| Putative Metabolite | Proposed Biotransformation | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| M1 | Hydroxylation of phenoxy ring | 316.11 | 150.05, 121.03, 109.03 |
| M2 | Hydroxylation of benzoate (B1203000) ring | 316.11 | 166.05, 137.02, 93.03 |
| M3 | Amide hydrolysis | 167.07 (3-phenoxypropanoic acid) | 121.05, 93.03 |
| M4 | Ester hydrolysis | 286.11 (2-(3-phenoxypropanoylamino)benzoic acid) | 150.05, 121.03 |
| M5 | Glucuronide conjugate of M1 | 492.14 | 316.11, 176.03 |
GC-MS is also a valuable tool for metabolite identification, especially for more volatile or thermally stable metabolites, or those that can be made so through derivatization. tandfonline.com The principles are similar to LC-MS, with the gas chromatograph providing separation and the mass spectrometer providing detection and structural information. The fragmentation patterns observed in GC-MS are often highly reproducible and can be compared to spectral libraries for confident identification.
Techniques for Studying Compound Stability and Degradation in Research Environments
Assessing the stability of a compound like this compound is a critical aspect of pre-clinical research. Stability studies are designed to understand how the quality of a substance varies with time under the influence of various environmental factors such as temperature, humidity, and light. royed.in Forced degradation studies, also known as stress testing, are an integral part of this process. These studies involve subjecting the compound to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products and establishing the intrinsic stability of the molecule. ijarsct.co.inresearchgate.net The development of a stability-indicating analytical method, typically an HPLC method, is essential for these studies. ambiopharm.comijcrt.org
The common stress conditions employed in forced degradation studies include:
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. chemguide.co.uklibretexts.org This helps to evaluate the susceptibility of the compound to hydrolysis, particularly at the ester and amide linkages present in this compound.
Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess its oxidative stability.
Thermal Degradation: The compound is exposed to high temperatures, both as a solid and in solution, to evaluate its thermal stability.
Photodegradation: The compound is exposed to light of a specified wavelength and intensity, often in a photostability chamber, to determine its sensitivity to light. pharmatutor.orgq1scientific.comcertified-laboratories.com
A stability-indicating HPLC method is developed and validated to separate the parent compound from all its potential degradation products, ensuring that the assay is specific for the intact molecule. ambiopharm.com The chromatograms from the stressed samples are compared to those of an unstressed sample to identify the degradation peaks. The extent of degradation is quantified by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.
The table below provides a hypothetical summary of a forced degradation study for this compound.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60 | 15.2 | 3-Phenoxypropanoic acid, Methyl anthranilate |
| 0.1 M NaOH | 8 hours | 60 | 25.8 | 2-(3-Phenoxypropanoylamino)benzoic acid, Methanol |
| 3% H₂O₂ | 24 hours | 25 | 8.5 | Hydroxylated derivatives |
| Dry Heat | 48 hours | 80 | 2.1 | Minor unidentified products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 5.6 | Photodegradation products |
By identifying the degradation products and understanding the degradation pathways, appropriate measures can be taken to ensure the stability of this compound during its handling, storage, and use in research applications. This information is also crucial for the development of stable formulations.
Potential Research Applications and Future Directions Non Clinical
Development as Research Probes or Chemical Biology Tool Compounds
Currently, there is no published research on the use of Methyl 2-(3-phenoxypropanoylamino)benzoate as a research probe or a chemical biology tool. However, the core structure of this compound suggests a potential for such applications. The development of chemical tools is a pivotal aspect of chemical biology, enabling the exploration and manipulation of biological systems. Should this compound exhibit specific interactions with a biological target, it could be modified to incorporate reporter tags, such as fluorophores or biotin, to facilitate the study of that target's function, localization, and interactions within a cellular context.
Exploration of Novel Biological Targets and Therapeutic Concepts (excluding human clinical applications)
The exploration of novel biological targets for this compound is an area ripe for investigation. The parent structures, phenoxyacetamide and N-phenylanthranilic acid derivatives, are known to possess a range of biological activities, including anti-inflammatory and antibacterial properties. nih.govnih.govresearchgate.netasianpubs.org For instance, various N-phenylanthranilic acid esters have been synthesized and evaluated for their potential as non-steroidal anti-inflammatory drugs and antibacterial agents. nih.govresearchgate.netasianpubs.org This suggests that this compound could be screened against a variety of biological targets to uncover new therapeutic concepts in preclinical models.
Use as a Lead Scaffold for Further Compound Optimization in Pre-clinical Discovery
The concept of using a core molecular structure, or scaffold, as a starting point for the development of new compounds is a cornerstone of medicinal chemistry. While there is no evidence of this compound being used in this capacity, its structure holds potential. The phenoxypropanamide core is a feature in a number of compounds explored in drug discovery. mdpi.commdpi.comnih.gov Systematic modification of the phenoxy and benzoate (B1203000) rings of this compound could lead to the identification of derivatives with improved potency, selectivity, or pharmacokinetic properties against a specific biological target. This process of iterative design and synthesis is fundamental to the preclinical discovery of new therapeutic agents.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives
High-throughput screening of large, diverse collections of chemical compounds, known as combinatorial libraries, is a key strategy in modern drug discovery. Although there are no reports of this compound being included in such libraries, its synthesis from readily available building blocks would make it a suitable candidate for inclusion. The generation of a library of related analogs, by varying the substituents on the aromatic rings, could be a valuable resource for screening campaigns aimed at identifying novel modulators of a wide range of biological targets.
Exploration of Non-Biological Applications (e.g., Material Science, Corrosion Inhibition)
Beyond the realm of biology, the chemical structure of this compound suggests potential applications in material science. For example, related benzanilide (B160483) derivatives have been investigated for their potential as corrosion inhibitors for metals. The presence of aromatic rings and heteroatoms in the structure of this compound could allow it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. However, to date, no studies have been published exploring this or any other non-biological application for this specific compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2-(3-phenoxypropanoylamino)benzoate?
Answer:
The synthesis typically involves a two-step approach:
Esterification : React 2-aminobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 2-aminobenzoate .
Amide Coupling : Treat the intermediate with 3-phenoxypropanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Alternatively, use coupling agents like EDCl/HOBt in anhydrous DMF for higher yields .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using TLC and HPLC .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Answer:
- Spectroscopy :
- NMR (¹H, ¹³C, DEPT-135) to verify backbone structure and functional groups (amide, ester, phenoxy) .
- IR for identifying carbonyl stretches (amide I band ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹) .
- Crystallography :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced: How can low yields during the amidation step be systematically addressed?
Answer:
- Reaction Optimization :
- Test alternative coupling agents (e.g., DCC, HATU) in dry DMF or THF .
- Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and monitor pH (maintain 8–9 with NaHCO₃) .
- Side Reaction Mitigation :
- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of acyl chloride.
- Characterize byproducts via LC-MS to identify competing pathways (e.g., ester hydrolysis) .
Advanced: How to resolve discrepancies between computational molecular modeling and experimental crystallographic data?
Answer:
- Refinement Checks :
- Computational Calibration :
Advanced: What experimental strategies are effective for studying biological interactions of this compound?
Answer:
- In Vitro Assays :
- Enzyme Inhibition :
- Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC₅₀ values .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability :
- Susceptible to hydrolysis under acidic/basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Storage :
- Store in airtight containers under nitrogen at –20°C. Desiccate with silica gel to prevent moisture uptake .
Advanced: How to troubleshoot conflicting bioactivity results across different assay platforms?
Answer:
- Assay Validation :
- Standardize protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Use positive controls (e.g., known enzyme inhibitors) to confirm assay functionality .
- Data Analysis :
Advanced: What strategies optimize the compound’s solubility for in vitro biological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
